Zoniporide dihydrate
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Overview
Description
Zoniporide dihydrate is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). It is primarily used for its cardioprotective properties, particularly in reducing myocardial ischemic injury. The compound has the molecular formula C17H16N6O.2H2O and a molecular weight of 356.3791 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zoniporide dihydrate can be synthesized through a multi-step process involving the formation of key intermediates. One of the synthetic routes includes the reaction of quinoline derivatives with cyclopropylamine and subsequent cyclization to form the pyrazole ring. The final product is obtained through crystallization and purification steps .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Zoniporide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Aldehyde oxidase catalyzes the oxidation of zoniporide to form 2-oxo-zoniporide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups under specific conditions.
Major Products:
2-Oxo-zoniporide: Formed through oxidation by aldehyde oxidase.
Hydrolyzed Products: Hydrolysis of the guanidine moiety results in carboxylic acid derivatives.
Scientific Research Applications
Zoniporide dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of sodium-hydrogen exchangers.
Biology: Investigated for its effects on cellular pH regulation and ion exchange mechanisms.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases.
Mechanism of Action
Zoniporide dihydrate exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1). This inhibition prevents the exchange of sodium ions for hydrogen ions across cell membranes, thereby regulating intracellular pH and reducing cellular injury during ischemic events. The primary molecular target is NHE-1, and the pathway involves the reduction of sodium influx and subsequent decrease in intracellular calcium levels .
Comparison with Similar Compounds
Eniporide: Another NHE-1 inhibitor with similar cardioprotective properties but lower potency compared to zoniporide.
Cariporide: A well-known NHE-1 inhibitor used in clinical trials for myocardial protection.
Uniqueness of Zoniporide Dihydrate: this compound stands out due to its higher potency and selectivity for NHE-1, making it more effective in reducing myocardial infarct size and preventing arrhythmias. Its unique chemical structure allows for better pharmacokinetic properties and fewer side effects compared to other NHE-1 inhibitors .
Properties
CAS No. |
863406-98-8 |
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Molecular Formula |
C17H20N6O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrate |
InChI |
InChI=1S/C17H16N6O.2H2O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H2 |
InChI Key |
QPPWXJDIWWFABW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O.O |
Origin of Product |
United States |
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